BenchChemオンラインストアへようこそ!

4-(1-isopropyl-1H-indol-3-yl)butanoic acid

Cannabinoid Pharmacology GPCR Ligand Discovery Pain Research

Select 4-(1-isopropyl-1H-indol-3-yl)butanoic acid (A-796260) for CB2 receptor research where confounding CB1 activation must be avoided. With >2,700-fold CB2 selectivity, it outperforms AM1241 (82-fold) and JWH-200 (22-fold), reducing CB1-driven off-target effects. Its distinct metabolic profile—lacking N-dealkylation as a major pathway—demands compound-specific reference standards for LC-MS/MS method validation, not generic JWH-200 metabolite libraries. Validated in the MIA-induced rat OA model (3.5–35 mg/kg i.p.) with dose-related analgesic efficacy, it serves as a benchmark for novel CB2 agonist development and a positive control in hepatotoxicity screening. Choose authentic reference material for reliable retention time and fragmentation data.

Molecular Formula C15H19NO2
Molecular Weight 245.32 g/mol
CAS No. 1283103-86-5
Cat. No. B1393304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-isopropyl-1H-indol-3-yl)butanoic acid
CAS1283103-86-5
Molecular FormulaC15H19NO2
Molecular Weight245.32 g/mol
Structural Identifiers
SMILESCC(C)N1C=C(C2=CC=CC=C21)CCCC(=O)O
InChIInChI=1S/C15H19NO2/c1-11(2)16-10-12(6-5-9-15(17)18)13-7-3-4-8-14(13)16/h3-4,7-8,10-11H,5-6,9H2,1-2H3,(H,17,18)
InChIKeyINLKUYUZFUEGOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1-Isopropyl-1H-indol-3-yl)butanoic acid (CAS 1283103-86-5): Product Specifications and Research-Grade Procurement Baseline


4-(1-Isopropyl-1H-indol-3-yl)butanoic acid (CAS 1283103-86-5), also known as A-796260, is a synthetic indole derivative characterized by an isopropyl substitution at the N1 position and a butanoic acid side chain at the C3 position of the indole core . It is classified as a potent and selective cannabinoid CB2 receptor agonist [1]. The compound exhibits a molecular weight of 245.32 g/mol (C₁₅H₁₉NO₂) and a calculated LogP of approximately 3.62, indicating moderate lipophilicity [2].

Why 4-(1-Isopropyl-1H-indol-3-yl)butanoic acid Cannot Be Replaced by Generic Indole Butanoic Acid Analogs in Scientific Workflows


Indole-3-butyric acid (IBA) and its N-unsubstituted analogs are established auxin-family plant hormones with well-defined roles in root architecture modulation [1]. However, the introduction of an isopropyl group at the N1 position of the indole ring in 4-(1-isopropyl-1H-indol-3-yl)butanoic acid fundamentally alters its pharmacological profile, conferring high-affinity cannabinoid CB2 receptor agonism . Consequently, generic substitution with IBA (CAS 133-32-4) or 4-(1H-indol-3-yl)butanoic acid in pharmacological or analytical chemistry contexts will yield irrelevant biological activity and confounding analytical signals. The quantitative evidence detailed below establishes the distinct identity and functional specificity of this compound.

Quantitative Differentiation of 4-(1-Isopropyl-1H-indol-3-yl)butanoic acid: A Comparator-Based Evidence Guide


CB2 Receptor Binding Affinity and Selectivity: A-796260 vs. AM1241 and JWH-200

4-(1-Isopropyl-1H-indol-3-yl)butanoic acid (A-796260) exhibits sub-nanomolar binding affinity for the human cannabinoid CB2 receptor (Ki = 0.77 nM), with a >2,700-fold selectivity over the CB1 receptor (Ki = 2,100 nM) . In contrast, the widely studied CB2 agonist AM1241 shows a 3.4 nM Ki at CB2 and 280 nM Ki at CB1, yielding only an 82-fold selectivity [1]. The synthetic cannabinoid JWH-200 displays a CB2 Ki of 11 nM and CB1 Ki of 245 nM, with a 22-fold selectivity [2]. Thus, A-796260 provides a distinct selectivity window (>2,700-fold) compared to AM1241 (82-fold) and JWH-200 (22-fold).

Cannabinoid Pharmacology GPCR Ligand Discovery Pain Research

Cytotoxicity Profile in HepG2 Hepatocellular Carcinoma Cells: A-796260 vs. JWH-200 and 5F-EMB-PINACA

In a direct head-to-head in vitro comparison using a high-content screening assay (HCSA) in HepG2 cells, A-796260 (a tetramethylcyclopropanoylindole) and JWH-200 (a naphthoylindole) both exhibited 'strong cytotoxic potential', whereas the indazole carboxamide 5F-EMB-PINACA showed 'moderate effects' [1]. While the study does not report exact IC₅₀ values, the categorical classification establishes that A-796260 shares a high-cytotoxicity profile with JWH-200, distinct from the moderate-cytotoxicity profile of 5F-EMB-PINACA.

In Vitro Toxicology Synthetic Cannabinoid Safety Hepatotoxicity Screening

Physicochemical Property Differentiation: A-796260 vs. Indole-3-Butyric Acid (IBA)

Compared to its N-unsubstituted analog indole-3-butyric acid (IBA, CAS 133-32-4), 4-(1-isopropyl-1H-indol-3-yl)butanoic acid exhibits a calculated LogP of 3.62 [1], which is substantially higher than IBA's reported LogP of 2.34 [2]. This increased lipophilicity (ΔLogP = +1.28) predicts a >19-fold higher octanol-water partition coefficient, affecting extraction efficiency, chromatographic retention, and biological membrane permeability.

Analytical Chemistry Sample Preparation Lipophilicity

Phase I Metabolic Pathway Distinctiveness: A-796260 vs. JWH-200

In vitro metabolism studies using pooled human liver microsomes revealed that A-796260 undergoes oxidative morpholine cleavage, oxidative morpholine opening, hydroxylation, and dihydroxylation followed by dehydrogenation as its most abundant phase I pathways [1]. In contrast, JWH-200 is primarily metabolized via N-dealkylation, oxidative morpholine cleavage, and oxidative morpholine opening [1]. The absence of N-dealkylation as a major pathway for A-796260 distinguishes its metabolic profile from that of JWH-200.

Drug Metabolism Forensic Toxicology Analytical Reference Standards

In Vivo Analgesic Efficacy in Osteoarthritis Pain Model

In a rat model of sodium monoiodoacetate (MIA)-induced osteoarthritic (OA) joint pain, intraperitoneal administration of A-796260 produced dose-related reversal of activity-induced pain behavior across the range of 3.5-35 mg/kg [1]. The analgesic effects at efficacious doses were reported to be comparable to celecoxib (38 mg/kg i.p.), a clinically used COX-2 selective NSAID [1].

Preclinical Pain Research CB2 Pharmacology Osteoarthritis

High-Value Research Applications for 4-(1-Isopropyl-1H-indol-3-yl)butanoic acid Based on Quantitative Differentiation Evidence


CB2-Selective Pharmacology Studies Requiring Minimal CB1 Cross-Reactivity

Researchers investigating CB2 receptor-mediated signaling without confounding CB1 activation should select A-796260 due to its >2,700-fold CB2 selectivity, which exceeds that of commonly used tools like AM1241 (82-fold) and JWH-200 (22-fold) . This selectivity profile reduces the risk of CB1-driven off-target effects in both in vitro and in vivo experiments, making it particularly suitable for pain and inflammation models where CB2-specific modulation is the hypothesis under test.

Analytical Method Development and Forensic Toxicology

The distinct phase I metabolic profile of A-796260—characterized by the absence of N-dealkylation as a major pathway [1]—necessitates the use of compound-specific analytical reference standards. Laboratories developing LC-MS/MS methods for detecting synthetic cannabinoid consumption cannot rely on generic JWH-200 metabolite libraries. Procurement of A-796260 authentic reference material is essential for accurate method validation and for generating reliable retention time and fragmentation spectrum data for urine screening workflows.

In Vitro Hepatotoxicity Screening for New Psychoactive Substance (NPS) Risk Assessment

In comparative hepatotoxicity assessments, A-796260 serves as a representative 'strong cytotoxicity' positive control within the tetramethylcyclopropanoylindole subclass, directly comparable to the naphthoylindole JWH-200 but distinct from the moderate-cytotoxicity indazole carboxamide 5F-EMB-PINACA [1]. This categorical classification, established via high-content screening in HepG2 cells, makes A-796260 a valuable benchmark compound for structure-toxicity relationship studies and for evaluating the hepatotoxic potential of emerging synthetic cannabinoid analogs.

Preclinical Osteoarthritis Pain Research

Given its demonstrated dose-related analgesic efficacy (3.5-35 mg/kg i.p.) in the MIA-induced rat OA model [2], A-796260 is a validated pharmacological tool for dissecting the role of peripheral CB2 receptors in chronic joint pain. Its in vivo activity provides a direct comparator for novel CB2 agonists under development and offers a mechanism-based approach to pain relief distinct from traditional NSAIDs like celecoxib.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(1-isopropyl-1H-indol-3-yl)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.